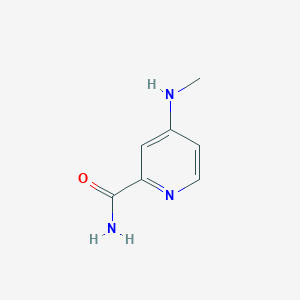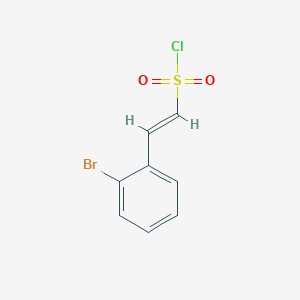
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
Übersicht
Beschreibung
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a chemical compound with the molecular formula C11H13N3O It is a derivative of aniline, featuring a methoxy group at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.
Attachment of the imidazole ring to the aniline derivative: This step involves the nucleophilic substitution reaction where the imidazole ring is attached to the aniline derivative at the 4-position.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group at the 3-position of the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The methoxy group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.
4-(4-methyl-1H-imidazol-1-yl)aniline: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
Uniqueness
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is unique due to the presence of both the methoxy and imidazole groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s versatility in various applications, making it a valuable molecule for research and industrial purposes.
Eigenschaften
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-6-14(7-13-8)10-4-3-9(12)5-11(10)15-2/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIBQHGPJWSTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670224 | |
| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958245-18-6 | |
| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline in the synthesis of potential Aβ-related disease treatments?
A1: this compound serves as a crucial building block in synthesizing a series of pyrimidinylamine compounds. [] These compounds are being investigated as potential gamma-secretase modulators. Gamma-secretase is an enzyme involved in the production of amyloid beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease and other Aβ-related diseases. The study highlights that reacting this compound with a specific pyrimidine derivative under Buchwald-Hartwig conditions resulted in a compound demonstrating activity in modulating Aβ formation in laboratory settings. [] This finding suggests that incorporating this specific aniline derivative into the pyrimidinylamine structure contributes to the desired biological activity.
Q2: What is known about the structure-activity relationship (SAR) of the pyrimidinylamine compounds synthesized using this compound?
A2: The research paper primarily focuses on the synthesis and initial activity screening of a diverse library of pyrimidinylamine compounds. [] While it confirms the successful synthesis of a compound exhibiting activity against Aβ formation using this compound, it doesn't delve into a detailed SAR analysis. [] Further research is needed to understand how modifications to the this compound structure, or other parts of the final pyrimidinylamine molecule, impact its potency, selectivity, and overall therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1462733.png)


![N-[(3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1462739.png)


![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1462742.png)


![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)

